N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide
Description
N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide is a benzothiazole derivative characterized by a methoxy group at position 4, a nitro group at position 6, and a propionamide moiety at position 2 of the benzothiazole core. The benzothiazole scaffold is widely studied for its diverse pharmacological and industrial applications, including corrosion inhibition, anticancer activity, and cardioprotective effects . The propionamide chain distinguishes this compound from other benzothiazole derivatives, as it replaces common substituents like benzamide or amino groups .
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-3-9(15)12-11-13-10-7(18-2)4-6(14(16)17)5-8(10)19-11/h4-5H,3H2,1-2H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLPMOCMQXYAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-4-methoxy-6-nitrobenzothiazole with propionyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological assays for its anti-inflammatory and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural analogs and their properties:
Key Differences and Implications
Nitro Group vs. In contrast, benzamide-substituted compounds (e.g., N-(6-aminobenzo[d]thiazol-2-yl)benzamide) exhibit higher corrosion inhibition efficiency, suggesting that bulkier substituents may improve adsorption on metal surfaces .
Methoxy Group Positioning :
- The 4-methoxy group is shared with 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide . However, the absence of a nitro group in the latter may reduce its electrochemical activity, highlighting the critical role of nitro in redox-driven applications.
Propionamide vs. Hydrazine/Benzamide :
- The propionamide chain could influence solubility and metabolic stability compared to benzamide or hydrazine derivatives. For example, hydrazine-containing analogs demonstrated cardioprotective effects via hypoxia response modulation , but propionamide’s shorter alkyl chain may alter pharmacokinetics.
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular properties and enzyme inhibition. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Introduction of Functional Groups : Electrophilic aromatic substitution is used for the addition of methoxy and nitro groups.
- Final Amide Formation : Reaction with propionamide to yield the final product .
Anti-Tubercular Properties
Recent studies have highlighted the anti-tubercular activity of benzothiazole derivatives, including this compound. The compound has shown promising results against Mycobacterium tuberculosis, primarily by inhibiting the enzyme DprE1, critical for cell wall biosynthesis in the bacteria .
Table 1: Summary of Biological Activity
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anti-tubercular | Inhibition of DprE1 enzyme affecting cell wall synthesis | |
| Enzyme Inhibition | Potential inhibitor for various enzymes |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The benzothiazole scaffold is known to interact with various biological targets, leading to modulation of biochemical pathways. For instance, it may inhibit enzymes involved in critical metabolic processes, which could be leveraged for therapeutic applications .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Shaikh et al. demonstrated that derivatives of benzothiazole exhibited moderate to good anti-tubercular activity against M. tuberculosis strains in vitro. The binding affinity to the DprE1 protein was notably high, suggesting a strong interaction that could be exploited in drug design .
- Mechanistic Insights : Research has indicated that this compound disrupts mycobacterial cell wall integrity, leading to bacterial cell death. This mechanism is critical in developing new therapies against resistant strains of tuberculosis .
- Comparative Analysis : A comparative analysis with other benzothiazole derivatives revealed that this compound exhibited superior activity against specific targets, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
